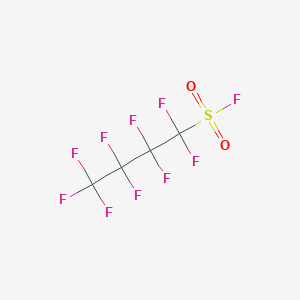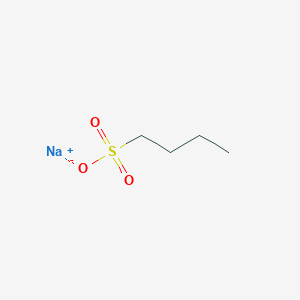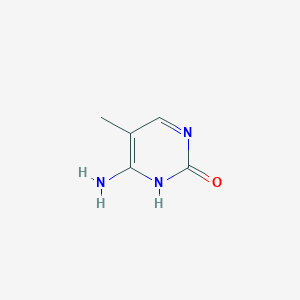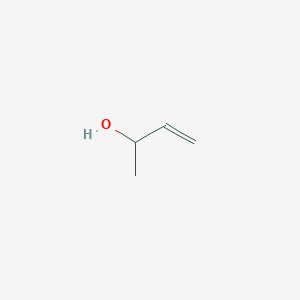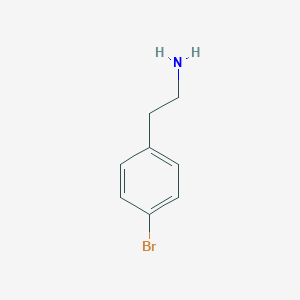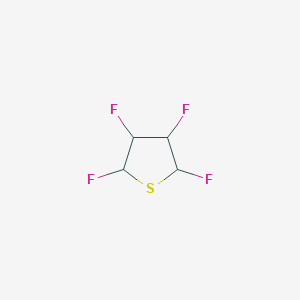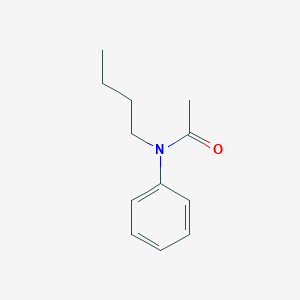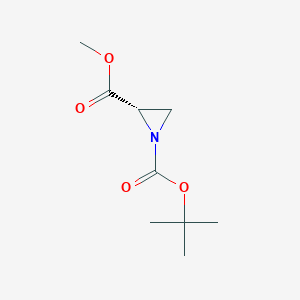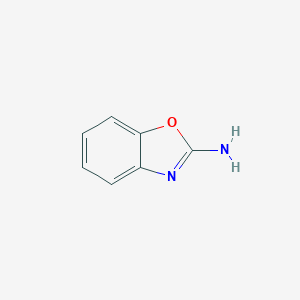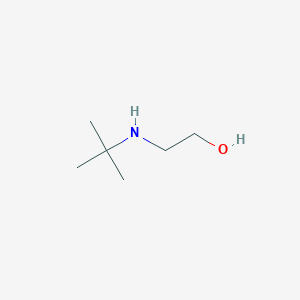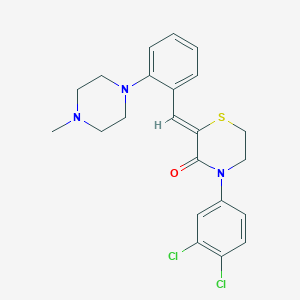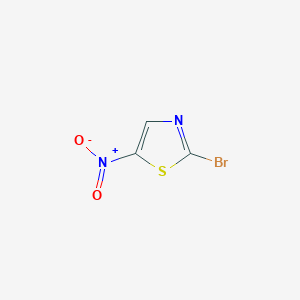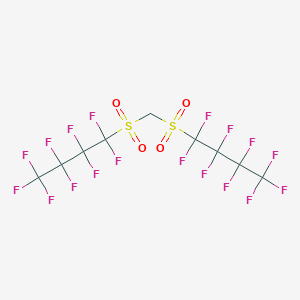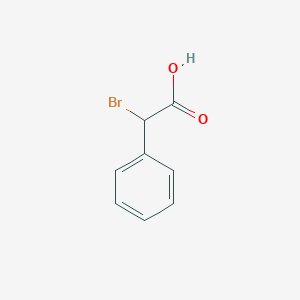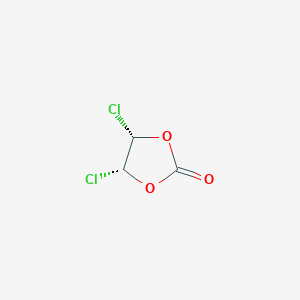
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one, also known as dichloromethylenedione or dichloroketene dimer, is a chemical compound that has been widely used in scientific research. It is a reactive intermediate that can be used in various chemical reactions, and its unique structure and properties have made it a popular choice for many applications in the field of chemistry.
Wirkmechanismus
The mechanism of action of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one is related to its ability to act as a reactive intermediate in various chemical reactions. It can undergo nucleophilic addition reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. It can also undergo cycloaddition reactions with various dienes and alkynes. These reactions can result in the formation of various organic compounds that have a wide range of biological activities.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one are related to its ability to react with various biomolecules, including proteins, nucleic acids, and lipids. It can modify these biomolecules by forming covalent bonds with them, which can result in changes in their structure and function. These modifications can have a wide range of effects on biological systems, including changes in enzyme activity, gene expression, and cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one in lab experiments is its versatility as a reactive intermediate. It can be used in a wide range of chemical reactions, which makes it a valuable tool for synthetic chemists. However, one of the main limitations of using this compound is its reactivity. It can react with a wide range of biomolecules, which can make it difficult to control the reactions that occur.
Zukünftige Richtungen
There are several future directions for the use of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one in scientific research. One potential direction is the development of new synthetic methods that can be used to prepare this compound more efficiently. Another potential direction is the use of this compound in the development of new drugs and therapeutic agents. It may also be possible to use this compound as a tool for studying biological systems, such as protein-protein interactions and enzyme mechanisms. Overall, the unique properties of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one make it a valuable tool for scientific research, and it is likely to continue to be used in a wide range of applications in the future.
Synthesemethoden
The synthesis of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one can be achieved through a variety of methods, including the reaction of chloroform with potassium hydroxide, the reaction of chloroform with sodium hydroxide, and the reaction of chloroform with calcium hydroxide. The most commonly used method involves the reaction of chloroform with potassium hydroxide, which results in the formation of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-oneylenedione.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one has been used in a wide range of scientific research applications, including organic synthesis, polymer chemistry, and medicinal chemistry. It has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. In polymer chemistry, it has been used as a cross-linking agent for the preparation of thermosetting resins. In medicinal chemistry, it has been used as a building block for the synthesis of various drugs, including antiviral and anticancer agents.
Eigenschaften
CAS-Nummer |
127213-84-7 |
|---|---|
Produktname |
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one |
Molekularformel |
C3H2Cl2O3 |
Molekulargewicht |
156.95 g/mol |
IUPAC-Name |
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2Cl2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2+ |
InChI-Schlüssel |
BETICXVUVYXEJX-XIXRPRMCSA-N |
Isomerische SMILES |
[C@H]1([C@@H](OC(=O)O1)Cl)Cl |
SMILES |
C1(C(OC(=O)O1)Cl)Cl |
Kanonische SMILES |
C1(C(OC(=O)O1)Cl)Cl |
Synonyme |
1,3-Dioxolan-2-one,4,5-dichloro-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



